molecular formula C24H24N2O2 B11709485 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline

Cat. No.: B11709485
M. Wt: 372.5 g/mol
InChI Key: BLUDIFJLNHCQII-UHFFFAOYSA-N
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Description

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline is an organic compound that belongs to the class of anilines This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a morpholine ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 4-(morpholin-4-yl)aniline. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like ethanol or methanol. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N’-((E)-{3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-chlorobenzenesulfonohydrazide
  • 4-(benzyloxy)-N’-{(E)-[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylidene}benzohydrazide
  • 2-[4-(benzyloxy)phenoxy]-N’-((E)-{3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)acetohydrazide

Uniqueness

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-yl)aniline is unique due to the presence of both benzyloxy and morpholine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry .

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C24H24N2O2/c1-2-4-21(5-3-1)19-28-24-12-6-20(7-13-24)18-25-22-8-10-23(11-9-22)26-14-16-27-17-15-26/h1-13,18H,14-17,19H2

InChI Key

BLUDIFJLNHCQII-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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